molecular formula C16H11BrFN3OS2 B2799408 N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2799408
M. Wt: 424.3 g/mol
InChI Key: UEVPEEHDLTWCMS-UHFFFAOYSA-N
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Description

N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C16H11BrFN3OS2 and its molecular weight is 424.3 g/mol. The purity is usually 95%.
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Biological Activity

N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a bromobenzylthio group and a fluorobenzamide moiety. The presence of these functional groups is crucial for its biological activity, as they influence lipophilicity and interaction with biological targets.

Anticancer Activity

Thiadiazole derivatives, including this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures often exhibit potent antiproliferative activities.

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AA549 (Lung Cancer)5.0Alam et al. (2011)
Compound BMDA-MB-231 (Breast)9.0Mohammadi-Farani et al.
This compoundTBDCurrent Study

The exact IC50 value for this compound remains to be determined through experimental assays.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Various studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)Reference
Compound CStaphylococcus aureus8 µg/mLResearchGate
Compound DEscherichia coli16 µg/mLResearchGate
This compoundTBDCurrent Study

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives is another area of interest. Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
  • Antimicrobial Action : The lipophilic nature of the bromobenzylthio group may facilitate membrane penetration and disrupt microbial cell integrity.
  • Anti-inflammatory Effects : Some thiadiazoles inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in preclinical models:

  • Study on Lung Cancer : A derivative similar to this compound was tested in A549 cells and showed promising results with an IC50 value indicating strong cytotoxicity .
  • Antimicrobial Evaluation : Compounds with structural similarities were tested against various pathogens and demonstrated effective inhibition at low concentrations .

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFN3OS2/c17-12-5-1-10(2-6-12)9-23-16-21-20-15(24-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVPEEHDLTWCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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